L67 -

L67

Catalog Number: EVT-271698
CAS Number:
Molecular Formula: C16H14Br2N4O4
Molecular Weight: 486.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L67 is a halogen-based derivative studied for its potential as an estrogen receptor alpha (ERα) inhibitor in breast cancer research. [] It is classified as a small molecule inhibitor due to its low molecular weight. [] L67 exhibits a high binding affinity to the ERα receptor, suggesting its potential as a targeted therapy for ERα-positive breast cancer. []

Molecular Structure Analysis

The molecular structure of L67 is characterized by the presence of halogen atoms, specifically bromine. [] This structural feature plays a crucial role in its interaction with the ERα receptor. [] Computational studies involving molecular docking, frontier molecular orbital analysis, molecular electrostatic potential mapping, and global chemical reactivity descriptor calculations have been employed to understand the structural properties of L67 and its binding interactions with ERα. []

Mechanism of Action

L67 functions by binding to the active site of the ERα receptor. [] This binding event disrupts the normal functioning of ERα, which is crucial for the proliferation of breast cancer cells. [] The halogen atoms in L67 are believed to contribute significantly to its binding affinity through interactions such as halogen bonding. []

Physical and Chemical Properties Analysis

Computational analysis of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of L67 indicates favorable absorption characteristics and a good clearance rate. [] Additionally, L67 is predicted to be non-toxic based on AMES toxicity, skin sensitization, and hepatotoxicity assessments. []

Applications
  • Breast Cancer Research: L67 has been identified as a potential inhibitor of ERα, a key target in breast cancer therapy. [] Its ability to bind to the active site of ERα and disrupt its function makes it a promising candidate for further investigation in breast cancer treatment. [] Molecular docking studies have demonstrated its high binding affinity to ERα, surpassing that of existing anticancer drugs. []
  • Drug Design: The structural features and binding properties of L67, particularly its halogen bonding capabilities, provide valuable insights for the rational design of novel ERα inhibitors. [] Its predicted favorable ADMET profile further strengthens its potential as a lead compound for drug development. []

1. Lidocaine * Compound Description: Lidocaine, like Prilocaine, is an amino amide-type local anesthetic widely used in clinical practice. It exhibits a rapid onset of action and a moderate duration of anesthesia [, ]. * Relevance: Lidocaine serves as a direct comparator to L67 (Prilocaine) in multiple studies evaluating the efficacy, duration of anesthesia, and toxicity of novel local anesthetic agents. Studies have shown that L67 exhibits a similar onset time but a shorter duration of action compared to Lidocaine [, , ]. Additionally, L67 demonstrated a lower toxicity profile than Lidocaine in preclinical studies [, ].

2. Mepivacaine* Compound Description: Mepivacaine is another amino amide-type local anesthetic known for its rapid onset of action and intermediate duration of anesthesia []. Unlike Lidocaine, Mepivacaine is not effective topically [].* Relevance: Mepivacaine serves as a comparator to both L67 (Prilocaine) and Lidocaine in studies investigating the properties of local anesthetic agents []. While L67 and Mepivacaine share a similar duration of action, Mepivacaine exhibits a longer duration compared to Lidocaine. Furthermore, L67 distinguishes itself with a shorter onset time compared to Mepivacaine [].

4. Ropivacaine* Compound Description: Ropivacaine, structurally similar to Bupivacaine, is a long-acting local anesthetic with a lower risk of cardiac toxicity compared to Bupivacaine [].* Relevance: While not directly compared in the provided papers, Ropivacaine represents an important advancement in the development of long-acting local anesthetics with improved safety profiles compared to Bupivacaine. Its emergence further highlights the ongoing research efforts to develop safer and more effective alternatives in the field of local anesthesia, a field where L67 (Prilocaine) marked a significant step forward.

5. Xylocaine* Compound Description: Xylocaine, synonymous with Lidocaine, revolutionized local and regional anesthesia in the 1950s. Its patent expiration led to the development of successor molecules like L67 (Prilocaine) [].* Relevance: Xylocaine represents the benchmark compound that both L67 (Prilocaine) and other related local anesthetics aimed to supersede. The development of L67 stemmed from the need for an agent with a shorter duration of action and a potentially safer toxicity profile compared to Xylocaine [].

Properties

Product Name

L67

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

Molecular Formula

C16H14Br2N4O4

Molecular Weight

486.1 g/mol

InChI

InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7+

InChI Key

KFEPVFJQVOMODD-IFRROFPPSA-N

SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Solubility

Soluble in DMSO, not in water

Synonyms

L67; L-67; L 67.

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.